3,4-Dibromo-Mal-PEG2-Boc-Amine
Overview
Description
3,4-Dibromo-Mal-PEG2-Boc-Amine: is a polyethylene glycol (PEG) linker featuring a dibromo-maleimide linked to a Boc-protected amine. This compound is known for its ability to covalently bind to thiol groups, making it useful for labeling cysteine residues in proteins. The presence of two bromine atoms allows for dual thiol binding, while the Boc group can be removed under acidic conditions to free the amine for further reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Boc-Amine typically involves the reaction of dibromo-maleimide with a PEG2-Boc-amine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction. The Boc-protected amine is introduced to protect the amine group during the reaction and can be removed later under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-Mal-PEG2-Boc-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromo-maleimide group can undergo substitution reactions with thiols to form stable thioether bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to free the amine group.
Coupling Reactions: The free amine can participate in coupling reactions with carboxylic acids, aldehydes, or ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out in aqueous or organic solvents.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc group.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) are used for coupling reactions with carboxylic acids.
Major Products Formed:
Thioether Bonds: Formed from substitution reactions with thiols.
Free Amine: Obtained after Boc deprotection.
Amide Bonds: Formed from coupling reactions with carboxylic acids.
Scientific Research Applications
3,4-Dibromo-Mal-PEG2-Boc-Amine has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3,4-Dibromo-Mal-PEG2-Boc-Amine involves its ability to covalently bind to thiol groups in proteins. The dibromo-maleimide group reacts with thiols to form stable thioether bonds, allowing for the labeling or modification of cysteine residues. The Boc-protected amine can be deprotected under acidic conditions to free the amine group, which can then participate in further reactions such as coupling with carboxylic acids .
Comparison with Similar Compounds
3,4-Dibromo-Mal-PEG8-Boc-Amine: Similar structure but with a longer PEG chain, providing increased solubility and flexibility.
3,4-Dibromo-Mal-PEG2-COOH: Contains a carboxylic acid group instead of a Boc-protected amine, used for different coupling reactions.
Uniqueness: 3,4-Dibromo-Mal-PEG2-Boc-Amine is unique due to its dual functionality, allowing for both thiol binding and further amine-based reactions. The presence of the PEG linker enhances its solubility and stability in aqueous media, making it highly versatile for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMCSGLWVRCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.